2-Butyl-5-ethyl-4-methyl-1,3-oxazole
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Overview
Description
2-Butyl-5-ethyl-4-methyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a notable method that uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of palladium-catalyzed arylation reactions, which can be regioselective depending on the solvent used .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-ethyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.
Substitution: Substitution reactions, particularly arylation, are common and can be regioselective.
Common Reagents and Conditions
Oxidation: Potassium permanganate and other oxidizing agents.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Palladium or nickel catalysts in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds .
Scientific Research Applications
2-Butyl-5-ethyl-4-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making certain bonds susceptible to nucleophilic attack. This property is crucial for its biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-Butyl-5-ethyl-4-methyl-1,3-oxazole stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties.
Properties
CAS No. |
84028-02-4 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-butyl-5-ethyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3 |
InChI Key |
WNOQXIPJLNOPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(O1)CC)C |
melting_point |
236 - 239 °C |
physical_description |
Solid |
Origin of Product |
United States |
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